molecular formula C6H14O B106058 3,3-Dimethyl-2-butanol CAS No. 464-07-3

3,3-Dimethyl-2-butanol

Cat. No.: B106058
CAS No.: 464-07-3
M. Wt: 102.17 g/mol
InChI Key: DFOXKPDFWGNLJU-UHFFFAOYSA-N
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Description

Chemical Identity: 3,3-Dimethyl-2-butanol (CAS 464-07-3), also known as pinacolyl alcohol, is a branched secondary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol . Its IUPAC name is 3,3-dimethylbutan-2-ol, and it is structurally characterized by a hydroxyl group on the second carbon and two methyl groups on the third carbon (CH₃|CH₃−C−CH−CH₃|OH) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-2-butanol can be synthesized through the Grignard reaction, where 2-chloro-2-methylpropane reacts with acetaldehyde in the presence of magnesium and anhydrous ether. The reaction is followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3,3-dimethyl-2-butanone. This process uses a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Dehydration: Sulfuric acid, phosphoric acid.

    Substitution: Aryl iodides, copper catalysts.

Major Products:

    Oxidation: 3,3-Dimethyl-2-butanone.

    Dehydration: 2,3-Dimethyl-2-butene.

    Substitution: Aryl ethers.

Scientific Research Applications

Biochemical Studies

3,3-Dimethyl-2-butanol is utilized in biochemical research primarily as a metabolite in yeast. Specifically, it has been identified as a product of the fermentation process in Saccharomyces cerevisiae (brewer's yeast), which is significant for studies related to yeast metabolism and fermentation technology .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various compounds:

  • Synthesis of Ketones : It can be oxidized to form 3,3-dimethyl-2-butanone, which is valuable in the production of fragrances and flavorings .
  • Chiral Synthesis : The compound can be synthesized using chiral catalysts to produce enantiomerically pure forms, which are crucial in pharmaceuticals .

Chemical Reactions

The compound participates in several chemical reactions:

  • Halogenation : When treated with hydrogen bromide (HBr), it forms 2-bromo-2,3-dimethylbutane instead of the expected brominated product . This behavior is noteworthy for synthetic chemists focusing on selective reactions.

Industrial Applications

In industry, this compound is considered a potential precursor for prohibited chemical weapons like soman. This aspect raises concerns regarding its regulation and monitoring . However, its properties also make it suitable for use as a solvent or reagent in various chemical processes.

Case Study 1: Metabolic Pathways in Yeast

A study investigated the metabolic pathways involving this compound in Saccharomyces cerevisiae. Researchers found that manipulating fermentation conditions could enhance the yield of this alcohol as a byproduct. This finding has implications for biofuel production and optimizing fermentation processes .

Case Study 2: Chiral Catalysis

Research conducted on the synthesis of (S)-3,3-Dimethyl-2-butanol using ruthenium complex catalysts demonstrated high efficiency and enantioselectivity (97% enantiomeric excess). This method highlights the compound's relevance in producing pharmaceuticals where chirality is critical .

Summary Table of Applications

Application AreaSpecific UseNotes
Biochemical StudiesMetabolite in yeast fermentationImportant for biofuel research
Organic SynthesisIntermediate for ketone synthesisValuable in flavor and fragrance industries
Chemical ReactionsHalogenation reactionsSelective formation of brominated products
Industrial ApplicationsPrecursor for chemical weaponsRegulatory concerns

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-butanol involves its interaction with various molecular targets. For instance, in oxidation reactions, it undergoes dehydrogenation to form a ketone. In dehydration reactions, the alcohol group is protonated and eliminated as water, leading to the formation of a carbocation intermediate, which then rearranges to form the final alkene product .

Comparison with Similar Compounds

Physical Properties :

  • Boiling Point : 119–121°C
  • Melting Point : 4.8°C
  • Density : 0.812 g/cm³
  • Solubility : Slightly soluble in water (1.94–2.26 g/100 g H₂O at 30°C) but miscible with organic solvents like ether and alcohols .

3-Methyl-2-butanol (CAS 598-75-4)

Structural Differences :

  • Molecular Formula: C₅H₁₂O (vs. C₆H₁₄O for 3,3-dimethyl-2-butanol).
  • Lacks one methyl group at the third carbon, making it less sterically hindered .

Physical/Chemical Properties :

Property 3-Methyl-2-butanol This compound
Molecular Weight 88.15 g/mol 102.17 g/mol
Boiling Point 112°C 119–121°C
Density (g/cm³) 0.818 0.812
Water Solubility 2.8 g/100 mL (30°C) 1.94–2.26 g/100 mL (30°C)

Reactivity :

  • Both undergo acid-catalyzed dehydration, but this compound forms 2,3-dimethyl-2-butene as the major product via carbocation rearrangement , whereas 3-methyl-2-butanol may yield simpler alkenes due to less steric hindrance.

2,3-Dimethyl-2-butanol (CAS 594-60-5)

Structural Differences :

  • Positional isomer of this compound, with methyl groups on carbons 2 and 3.

Physical Properties :

  • Melting Point: -14°C (vs. 4.8°C for this compound).
  • Molecular Weight : Same (102.17 g/mol) but distinct stereoelectronic effects due to branching differences.

Reactivity :

  • Acid-catalyzed dehydration may favor different alkene products due to varying carbocation stability.

3,3-Dimethyl-2-butanone (CAS 75-97-8)

Functional Group Difference :

  • Ketone derivative of this compound, formed via oxidation.

Environmental Impact :

  • Reacts with atmospheric Cl and OH radicals at rates of 4.26 × 10⁻¹¹ cm³/molecule/s and 1.41 × 10⁻¹² cm³/molecule/s , respectively, contributing to ozone and secondary organic aerosol formation .

Thermodynamic and Kinetic Comparisons

Vaporization Enthalpy :

  • This compound exhibits higher vaporization enthalpy than 3-methyl-2-butanol due to increased molecular weight and branching .

Solubility Trends :

  • ~2 g/100 mL) due to reduced hydrophobicity .

Biological Activity

3,3-Dimethyl-2-butanol (also known as pinacolyl alcohol) is a secondary alcohol with the chemical formula C6_6H14_{14}O and a CAS number of 464-07-3. This compound has garnered interest in various fields, including toxicology, environmental science, and organic chemistry. Despite limited literature specifically addressing its biological activity, several studies provide insights into its effects on biological systems.

  • Molecular Weight: 102.1748 g/mol
  • Structure: Chemical Structure
  • IUPAC Name: 3,3-dimethylbutan-2-ol
  • Synonyms: Pinacolyl alcohol, tert-butyl methylcarbinol

Toxicological Studies

  • Acute Inhalation Toxicity : A study conducted on Sprague-Dawley rats investigated the acute inhalation toxicity of this compound. The rats were exposed to varying concentrations (0.2, 1.0, and 5.0 mg/l) for six hours. Results indicated significant reductions in activity levels and respiratory function at the highest concentration, with a noted mortality rate of 50% at 15 mg/l exposure over extended periods .
  • Long-term Exposure Effects : Another study examined the effects of chronic exposure to this compound over a 13-week period. The findings revealed that male rats exhibited weight loss and reduced activity levels when exposed to concentrations as low as 5 mg/l .

Metabolic Pathways

This compound is metabolized in yeast (Saccharomyces cerevisiae), where it participates in various metabolic pathways. Although specific pathways involving this compound are not extensively documented, it is categorized under secondary alcohols that can undergo oxidation to ketones or be involved in biosynthetic reactions .

Case Study: Inhalation Study in Rats

Exposure Concentration (mg/l)Duration (hours)Observed Effects
0.00N/AControl group
0.206Minimal effects
1.006Slight reduction in activity
5.006Significant reduction in activity; respiratory distress observed

This study highlights the potential hazards associated with inhalation exposure to this compound, particularly at higher concentrations.

Research on Chemical Synthesis and Applications

Research indicates that this compound serves as a precursor for various chemical syntheses, including the preparation of aryl ethers through reactions with aryl iodides in copper-catalyzed Ullmann reactions . Its utility in organic synthesis underscores its importance beyond biological implications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dimethyl-2-butanol in laboratory settings?

  • Methodological Answer : The alcohol can be synthesized via hydroboration-oxidation of 3,3-dimethyl-1-butene, yielding a product with a boiling point of 120–121°C (1 atm) . Alternative routes include Grignard reactions using methylmagnesium iodide and tert-butyl phenyl ketone, achieving ~91% yield, though reaction conditions (e.g., temperature, solvent) must be optimized to minimize side products .

Q. How is NMR spectroscopy utilized in confirming the structure of this compound?

  • Methodological Answer : 13C^{13}\text{C}-NMR and DEPT-135 spectra distinguish carbons with hydrogen attachments. The tertiary carbon (C-3) appears at ~35 ppm in 13C^{13}\text{C}-NMR but is absent in DEPT spectra due to lack of hydrogens, confirming its quaternary nature. 1H^{1}\text{H}-NMR reveals a singlet for the hydroxyl-bearing C-2 proton (~1.45 ppm) and split signals for methyl groups, aligning with the steric environment .

Q. What safety protocols are critical when handling this compound due to its dual-use potential?

  • Methodological Answer : As a precursor to nerve agents (e.g., soman), strict regulatory compliance (Schedule 2B14) and institutional oversight are mandatory. Use fume hoods for volatile handling (flash point: 25.5°C) and avoid contact with phosphorylating agents. Safety data sheets (SDS) must be reviewed for WGK 3 environmental hazard classification .

Advanced Research Questions

Q. How do steric effects of this compound impact its reactivity in enzyme-catalyzed reactions?

  • Methodological Answer : The bulky tert-butyl group reduces reaction rates by ~100-fold compared to linear alcohols (e.g., 2-butanol), necessitating extended molecular dynamics (MD) simulations (>100 ns) to sample conformational space in enzyme active sites. For example, in enantioselectivity studies, adaptive sampling or enhanced MD techniques improve accuracy in modeling substrate binding .

Q. What thermodynamic properties of this compound are critical for reaction optimization?

  • Methodological Answer : NIST-reported enthalpy of formation (ΔHf\Delta H^\circ_f) and vapor pressure data (e.g., bp 119–121°C) guide distillation protocols. Differential scanning calorimetry (DSC) reveals a melting point of 4.8°C, critical for low-temperature syntheses. Phase-change data should be cross-validated using gas chromatography-mass spectrometry (GC-MS) to account for purity variations .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points)?

  • Methodological Answer : Discrepancies (e.g., bp 106.2°C vs. 119–121°C) often arise from impurities or measurement techniques. Standardize assays using high-purity samples (>98%) and replicate conditions (e.g., 1 atm for bp). Reference NIST-certified data and validate with techniques like boiling-point elevation correction .

Q. What strategies improve yield in stereoselective derivatization of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., (S)-(-)-α-methylbenzylamine) enhance enantiomeric excess (ee) during phosphorylation. Kinetic resolution via lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) achieves >90% ee by exploiting steric hindrance at the hydroxyl group .

Q. How does this compound serve as a model compound in solvent entropy studies?

  • Methodological Answer : Its branched structure reduces solvent-accessible surface area (SASA), making it ideal for studying entropy-driven processes. Isothermal titration calorimetry (ITC) paired with MD simulations quantifies entropy changes during protein-ligand binding, revealing correlations between hydrophobicity and thermodynamic penalties .

Properties

IUPAC Name

3,3-dimethylbutan-2-ol
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InChI

InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3
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InChI Key

DFOXKPDFWGNLJU-UHFFFAOYSA-N
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Canonical SMILES

CC(C(C)(C)C)O
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID10861947
Record name Pinacolyl alcohol
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Molecular Weight

102.17 g/mol
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Physical Description

Colorless liquid; mp = 5.6 deg C; [HSDB] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Pinacolyl alcohol
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Boiling Point

120.4 °C
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Flash Point

78.8 °F, 26 °C: closed cup
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Solubility

Very soluble ethanol, ethyl ether, In water, 2.37X10+4 mg/L at 25 °C
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Density

0.8122 g/cu m
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Vapor Pressure

8.81 [mmHg]
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Color/Form

Colorless, liquid

CAS No.

464-07-3, 1517-67-5
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Melting Point

5.6 °C
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Retrosynthesis Analysis

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